![molecular formula C26H23ClN4O2 B10862818 N~2~-[(4-chlorophenyl)acetyl]-N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]glycinamide](/img/structure/B10862818.png)
N~2~-[(4-chlorophenyl)acetyl]-N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]glycinamide
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Overview
Description
2-(4-Chlorophenyl)-N~1~-{2-[2-ethyl-5-(2-quinoxalinyl)anilino]-2-oxoethyl}acetamide is an organic compound with a complex structure that includes a chlorophenyl group, an ethyl group, and a quinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N~1~-{2-[2-ethyl-5-(2-quinoxalinyl)anilino]-2-oxoethyl}acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring is synthesized through the condensation of an o-phenylenediamine with a diketone.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-N~1~-{2-[2-ethyl-5-(2-quinoxalinyl)anilino]-2-oxoethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-N~1~-{2-[2-ethyl-5-(2-quinoxalinyl)anilino]-2-oxoethyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N~1~-{2-[2-ethyl-5-(2-quinoxalinyl)anilino]-2-oxoethyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)ethylamine: This compound shares the chlorophenyl group but lacks the quinoxaline moiety.
2-(4-Chlorophenyl)ethyl chloride: Similar in structure but with a chloride group instead of the amide linkage.
5-Chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide: Contains a chlorophenyl group and an amide bond but differs in the overall structure.
Uniqueness
2-(4-Chlorophenyl)-N~1~-{2-[2-ethyl-5-(2-quinoxalinyl)anilino]-2-oxoethyl}acetamide is unique due to its combination of a chlorophenyl group, an ethyl group, and a quinoxaline moiety. This unique structure allows it to interact with specific molecular targets and pathways, making it valuable for various scientific applications.
Properties
Molecular Formula |
C26H23ClN4O2 |
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Molecular Weight |
458.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(2-ethyl-5-quinoxalin-2-ylanilino)-2-oxoethyl]acetamide |
InChI |
InChI=1S/C26H23ClN4O2/c1-2-18-9-10-19(24-15-28-21-5-3-4-6-22(21)30-24)14-23(18)31-26(33)16-29-25(32)13-17-7-11-20(27)12-8-17/h3-12,14-15H,2,13,16H2,1H3,(H,29,32)(H,31,33) |
InChI Key |
CZPVXPVEHYOMDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)CNC(=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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